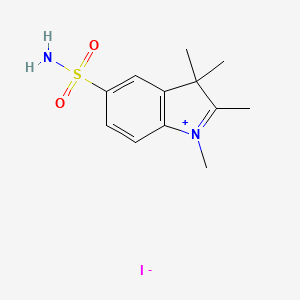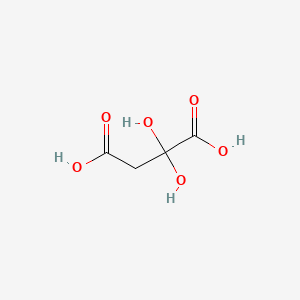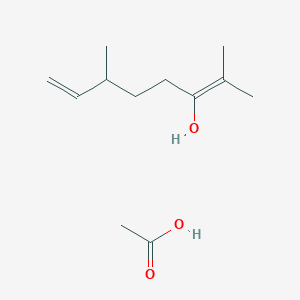
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide is a chemical compound with the molecular formula C12H16IN2O2S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoyl group and an indolium core, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide typically involves the reaction of 1,2,3,3-Tetramethyl-3H-indolium iodide with a sulfamoylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 25°C to 30°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of corresponding halide derivatives.
Scientific Research Applications
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other indolium derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The sulfamoyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The indolium core contributes to the compound’s stability and facilitates its interaction with biological molecules. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium iodide: Lacks the sulfamoyl group, resulting in different chemical properties and applications.
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide: Contains a hydroxyl group instead of a sulfamoyl group, leading to variations in reactivity and biological activity.
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate: Features a sulfonate group, which affects its solubility and interaction with other molecules.
Uniqueness
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide is unique due to the presence of both the sulfamoyl group and the indolium core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
59223-24-4 |
|---|---|
Molecular Formula |
C12H17IN2O2S |
Molecular Weight |
380.25 g/mol |
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium-5-sulfonamide;iodide |
InChI |
InChI=1S/C12H17N2O2S.HI/c1-8-12(2,3)10-7-9(17(13,15)16)5-6-11(10)14(8)4;/h5-7H,1-4H3,(H2,13,15,16);1H/q+1;/p-1 |
InChI Key |
ZBKSDEGNNPXDKA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)N)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)




![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)

![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)
silane](/img/structure/B14598700.png)

![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)
